Home > Products > Screening Compounds P6515 > Copanlisib hydrochloride
Copanlisib hydrochloride -

Copanlisib hydrochloride

Catalog Number: EVT-264355
CAS Number:
Molecular Formula: C23H30Cl2N8O4
Molecular Weight: 553.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Copanlisib dihydrochloride is the dihydrochloride salt of copanlisib. It has a role as an antineoplastic agent, an apoptosis inducer and an EC 2.7.1.137 (phosphatidylinositol 3-kinase) inhibitor. It contains a copanlisib.
Overview

Copanlisib hydrochloride is a selective inhibitor of the phosphoinositide 3-kinase (PI3K) pathway, particularly targeting the alpha and delta isoforms. This compound is primarily utilized in oncology, specifically for the treatment of relapsed follicular lymphoma in adults who have undergone at least two prior systemic therapies. Copanlisib was granted accelerated approval by the U.S. Food and Drug Administration in September 2017 due to its efficacy in targeting hematological malignancies characterized by aberrant PI3K signaling .

Source and Classification

Copanlisib hydrochloride is classified as a small molecule drug and falls under the category of PI3K inhibitors. It is derived from a series of synthetic pathways that yield both the base compound and its hydrochloride salt form. The compound is known for its role in inhibiting tumor cell proliferation and inducing apoptosis through modulation of various cell signaling pathways .

Synthesis Analysis

The synthesis of copanlisib hydrochloride involves several key steps that utilize various chemical reagents and conditions. The process generally includes:

  1. Formation of Intermediates: Initial steps involve the nitration of vanillin acetate followed by hydrolysis to generate intermediate compounds. This can be achieved using fuming nitric acid or sulfuric acid for nitration and bases such as sodium hydroxide for hydrolysis .
  2. Cyclization: The cyclization of intermediates is performed using cyanogen bromide in the presence of amine bases like triethylamine, facilitating the formation of imidazoline structures necessary for the final product .
  3. Final Product Isolation: Copanlisib is isolated through a series of filtration and crystallization steps, often utilizing solvents such as dichloromethane and toluene to purify the compound effectively .
Molecular Structure Analysis

The molecular structure of copanlisib hydrochloride can be described by its chemical formula C23H30Cl2N8O4C_{23}H_{30}Cl_{2}N_{8}O_{4}. The compound features multiple functional groups including:

  • Pyrimidine carboxamide: This core structure contributes to its biological activity.
  • Morpholine ring: Enhances solubility and bioavailability.
  • Dihydroimidazoquinazoline: Central to its mechanism of action.

Structural Data

  • Molecular Weight: Average molecular weight is approximately 553.45 g/mol.
  • IUPAC Name: 2-amino-N-{7-methoxy-8-[3-(morpholin-4-yl)propoxy]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}pyrimidine-5-carboxamide dihydrochloride .
  • SMILES Notation: Cl.Cl.COC1=C(OCCCN2CCOCC2)C=CC2=C1N=C(NC(=O)C1=CN=C(N)N=C1)N1CCN=C21.
Chemical Reactions Analysis

Copanlisib hydrochloride undergoes several key reactions that contribute to its pharmacological properties:

  1. Inhibition of PI3K Pathway: By selectively inhibiting the alpha and delta isoforms of PI3K, copanlisib disrupts downstream signaling pathways that are crucial for cell survival and proliferation in malignant cells .
  2. Induction of Apoptosis: The compound promotes programmed cell death in tumor cells by blocking critical survival signals, thus enhancing therapeutic efficacy against lymphomas .
  3. Cell Cycle Arrest: Copanlisib has been shown to halt cell cycle progression, particularly affecting malignant B cells, which leads to reduced tumor growth .
Mechanism of Action

Copanlisib exerts its therapeutic effects primarily through inhibition of the PI3K pathway:

  • Targeting PI3K Isoforms: It preferentially inhibits PI3K alpha and delta isoforms, which are frequently overexpressed in hematologic cancers.
  • Disruption of Signaling Pathways: By blocking this pathway, copanlisib interferes with various downstream processes including B-cell receptor signaling and NFκB activation, leading to decreased cell proliferation and increased apoptosis in cancerous cells .

This mechanism highlights copanlisib's role as a targeted therapy aimed at specific molecular alterations found in certain types of cancer.

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Water solubility is approximately 0.231 mg/mL.
  • Melting Point: Specific melting point data may vary based on hydrate forms.

Chemical Properties

  • pKa Values:
    • Strongest acidic pKa: 10.15
    • Strongest basic pKa: 6.88
  • LogP (Partition Coefficient): Indicates moderate lipophilicity with values around 0.32, suggesting potential for oral bioavailability .

Relevant Data

  • Polar Surface Area: Approximately 139.79 Ų.
  • Hydrogen Bond Donors/Acceptors: Two hydrogen bond donors and eleven acceptors enhance interaction with biological targets.
Applications

Copanlisib hydrochloride is primarily used in clinical settings for:

  • Oncology Treatments: Specifically indicated for patients with relapsed follicular lymphoma after prior systemic therapies.
  • Research Applications: Investigated for potential use against other malignancies characterized by aberrant PI3K signaling pathways.

The compound's ability to selectively inhibit specific isoforms makes it a valuable tool in both therapeutic applications and research into cancer biology .

Introduction to Copanlisib Hydrochloride

Nomenclature and Chemical Identity

Copanlisib hydrochloride is systematically named as 2-Amino-N-[7-methoxy-8-(3-morpholin-4-ylpropoxy)-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl]pyrimidine-5-carboxamide hydrochloride. Its molecular formula is C₂₃H₃₀Cl₂N₈O₄ (reflecting the dihydrochloride salt), with a molecular weight of 529.44 g/mol. The free base formula is C₂₃H₂₈N₈O₄ with a molecular weight of 480.53 g/mol [1] [5]. The compound features a 2,3-dihydroimidazo[1,2-c]quinazoline scaffold, which facilitates its binding to the PI3K enzyme's adenine-binding pocket through specific molecular interactions [3].

Table 1: Chemical and Physical Properties of Copanlisib Hydrochloride

PropertyValue
CAS Registry NumberNot available in sources
Molecular Formula (salt)C₂₃H₃₀Cl₂N₈O₄
Molecular Weight (salt)529.44 g/mol
Molecular Formula (base)C₂₃H₂₈N₈O₄
Molecular Weight (base)480.53 g/mol
Chemical Structure2,3-dihydroimidazo[1,2-c]quinazoline scaffold
Solubility CharacteristicsHydrochloride salt enhances water solubility
Protein Binding84.2%
Primary Metabolic PathwaysCYP3A4/5 (≈90%), CYP1A1 (≈10%)

The structural scaffold enables copanlisib to adopt a flat conformation within the adenine-binding pocket of the PI3K catalytic subunit, extending into a deeper affinity pocket. This binding mode differs significantly from the propeller-shaped binding of isoform-selective PI3K inhibitors like idelalisib [3]. X-ray crystallography studies of copanlisib bound to p110γ (PDB entry 5G2N) confirm these molecular interactions and provide structural insights into its mechanism of action [3].

Historical Development and FDA Approval Context

Copanlisib emerged from Bayer HealthCare's drug discovery program initially targeting anti-asthmatic agents. High-throughput screening identified the 2,3-dihydroimidazo[1,2-c]quinazoline scaffold as a promising lead structure, which was subsequently optimized through structure-activity relationship studies to enhance potency against PI3K isoforms [3]. The compound (development code BAY 80-6946) demonstrated superior preclinical activity against B-cell malignancies compared to existing PI3K inhibitors, prompting clinical development for hematological cancers [3] [7].

The U.S. Food and Drug Administration (FDA) granted accelerated approval to copanlisib (brand name Aliqopa) on September 14, 2017, for the treatment of adult patients with relapsed follicular lymphoma (FL) who have received at least two prior systemic therapies [2] [4] [6]. This approval was based on results from the CHRONOS-1 trial, an open-label, single-arm Phase II study involving 104 patients with relapsed follicular lymphoma. The trial demonstrated an objective response rate of 58.7% (95% CI: 48.6%-68.2%) with a median duration of response of 12.2 months [4] [6]. The FDA had previously granted orphan drug designation (February 2015) and fast track designation (February 2016) to copanlisib for follicular lymphoma [5] [7].

In a significant post-approval development, Bayer announced on November 13, 2023, that it would voluntarily withdraw the U.S. New Drug Application for copanlisib following discussions with the FDA. This decision stemmed from the CHRONOS-4 trial, which failed to confirm clinical benefit in follicular lymphoma patients. Specifically, the addition of copanlisib to standard immunochemotherapy regimens did not meet the primary endpoint of progression-free survival benefit versus standard immunochemotherapy alone in patients with relapsed follicular lymphoma [2] [6]. Despite this withdrawal, copanlisib remains an important chemical entity in oncology research with several ongoing clinical investigations in other malignancies.

Therapeutic Context: Role in B-Cell Malignancies

Copanlisib exerts its therapeutic effects through potent inhibition of class I PI3K isoforms, with particular activity against the PI3K-α and PI3K-δ isoforms expressed in malignant B-cells [3] [5]. Unlike isoform-selective inhibitors (e.g., idelalisib targeting PI3K-δ), copanlisib exhibits a balanced pan-class I inhibition profile with approximately tenfold preference for p110α and p110δ isoforms over p110β and p110γ, while maintaining nanomolar potency against all four isoforms [3]. This pharmacological profile enables disruption of multiple oncogenic signaling pathways in malignant B-cells.

Table 2: PI3K Isoform Selectivity Profile of Copanlisib Compared to Other Inhibitors

PI3K Inhibitorp110α IC₅₀ (nM)p110β IC₅₀ (nM)p110δ IC₅₀ (nM)p110γ IC₅₀ (nM)Isoform Profile
Copanlisib0.53.70.76.4Pan-class I (α/δ-focused)
Idelalisib8205652.589δ-selective
Duvelisib1602852.927δ/γ-selective
Alpelisib51200250290α-selective

The compound induces tumor cell death through apoptosis and inhibits proliferation of primary malignant B-cell lines at nanomolar concentrations. Its cytotoxic effects are particularly pronounced in chronic lymphocytic leukemia (CLL) cells and diffuse large B-cell lymphoma (DLBCL) cell lines [3]. In preclinical DLBCL models, copanlisib treatment effectively downregulated tumor-infiltrating regulatory T-cells (Tregs), suggesting potential immunomodulatory effects beyond direct tumor cell cytotoxicity [8].

Copanlisib's intravenous administration and intermittent dosing schedule (days 1, 8, and 15 of a 28-day cycle) differentiate it pharmacologically from orally administered PI3K inhibitors. This administration approach provides transient but potent pathway inhibition while potentially mitigating certain chronic toxicities associated with continuous PI3K pathway suppression [3] [6]. Ongoing research explores copanlisib in combination therapies, particularly with PD-1 checkpoint inhibitors in DLBCL and rituximab-based regimens in indolent non-Hodgkin lymphomas, leveraging potential synergistic mechanisms [5] [8].

Table 3: Key Clinical Trials of Copanlisib in B-Cell Malignancies

Trial IdentifierPhasePatient PopulationRegimenStatus/Findings
NCT01660451IIRelapsed indolent/aggressive NHLCopanlisib monotherapyBasis for FL approval (ORR 58.7%)
NCT02626455IIIRelapsed indolent NHLCopanlisib + Rituximab/chemotherapyOngoing
NCT03484819IIRelapsed DLBCL/PMBCLCopanlisib + NivolumabInvestigating combination immunotherapy
NCT02391116IIRelapsed/refractory DLBCLCopanlisib monotherapyCompleted, promising ABC-DLBCL activity
NCT02369016IIIRituximab-refractory iNHLCopanlisib monotherapyOngoing

The future development trajectory for copanlisib includes exploration beyond follicular lymphoma, with active clinical trials in diffuse large B-cell lymphoma, peripheral T-cell lymphoma, marginal zone lymphoma, and solid tumors including HER2-positive breast cancer and endometrial cancer [5] [7] [8]. These investigations leverage the compound's unique pharmacological properties against malignancies with PI3K pathway dysregulation.

Properties

Product Name

Copanlisib hydrochloride

IUPAC Name

2-amino-N-[7-methoxy-8-(3-morpholin-4-ylpropoxy)-2,3-dihydro-1H-imidazo[1,2-c]quinazolin-5-ylidene]pyrimidine-5-carboxamide;dihydrochloride

Molecular Formula

C23H30Cl2N8O4

Molecular Weight

553.4 g/mol

InChI

InChI=1S/C23H28N8O4.2ClH/c1-33-19-17(35-10-2-6-30-8-11-34-12-9-30)4-3-16-18(19)28-23(31-7-5-25-20(16)31)29-21(32)15-13-26-22(24)27-14-15;;/h3-4,13-14,25H,2,5-12H2,1H3,(H2,24,26,27);2*1H

InChI Key

KWVVOPDWPMORCQ-UHFFFAOYSA-N

SMILES

COC1=C(C=CC2=C3NCCN3C(=NC(=O)C4=CN=C(N=C4)N)N=C21)OCCCN5CCOCC5.Cl.Cl

Solubility

Soluble in DMSO

Synonyms

Copanlisib HCl; Copanlisib dihydrochloride; BAY 80-6946; BAY80-6946; BAY-80-6946; BAY806946; BAY-806946; BAY 806946; Copanlisib; trade name Aliqopa.

Canonical SMILES

COC1=C(C=CC2=C3NCCN3C(=NC(=O)C4=CN=C(N=C4)N)N=C21)OCCCN5CCOCC5.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.